1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone
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Overview
Description
1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone is a heterocyclic compound that contains a thiadiazole ring fused with a phenyl group and an ethanone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with α,β-unsaturated ketones in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethanone: Similar structure but contains a selenadiazole ring instead of a thiadiazole ring.
4-(4-Methoxyphenyl)-1-{[(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazide: Contains a triazole ring and exhibits antimicrobial activity.
Uniqueness
1-(4-Phenyl-5-(phenylmethylene)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
147878-13-5 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[(5Z)-5-benzylidene-4-phenyl-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14N2OS/c1-13(20)17-18-19(15-10-6-3-7-11-15)16(21-17)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12- |
InChI Key |
ADFIXTXQLTUUQY-VBKFSLOCSA-N |
Isomeric SMILES |
CC(=O)C1=NN(/C(=C/C2=CC=CC=C2)/S1)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=NN(C(=CC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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